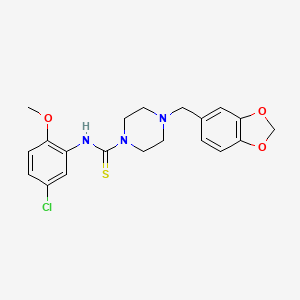

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide

Description

This compound belongs to the piperazine-1-carbothioamide class, characterized by a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and an aryl carbothioamide moiety. The 5-chloro-2-methoxyphenyl group on the carbothioamide distinguishes it from analogs, influencing electronic properties and target interactions . Its molecular formula is C19H20ClN3O2S (MW: 389.9), with a calculated logP of 3.5 and a polar surface area of 69.1 Ų, suggesting moderate lipophilicity and solubility .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S/c1-25-17-5-3-15(21)11-16(17)22-20(28)24-8-6-23(7-9-24)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDLEJUJLVASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting ethylenediamine with dihaloalkanes.

Coupling Reaction: The benzodioxole derivative is then coupled with the piperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide is investigated for its potential as a pharmacophore. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. The carbothioamide group may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Key Observations :

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a piperazine ring, a benzodioxole moiety, and a chloro-methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 415.91 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : The compound may act as a modulator for serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and anxiety disorders.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro experiments have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy is linked to its ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal effects. The mechanism appears to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

Research has suggested that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory conditions.

Data Tables

| Biological Activity | Effect | Target |

|---|---|---|

| Anticancer | Apoptosis induction | Cancer cells (MCF-7, PC3) |

| Antimicrobial | Moderate antibacterial | Gram-positive bacteria |

| Anti-inflammatory | Cytokine inhibition | Inflammatory pathways |

Case Studies

- In Vitro Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .

- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to standard antibiotics. These findings suggest potential for development as a therapeutic agent in infectious diseases .

- Anti-inflammatory Research : An investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.